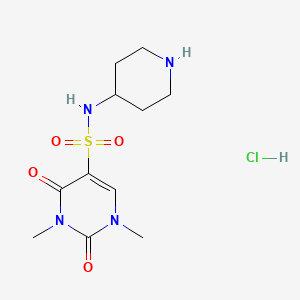

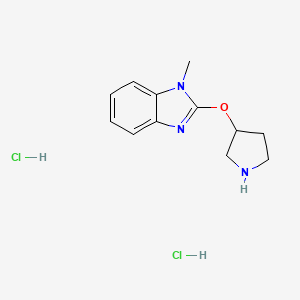

![molecular formula C11H16BNO3 B1473498 [2-(Cyclohexyloxy)pyridin-3-yl]boronic acid CAS No. 1621416-47-4](/img/structure/B1473498.png)

[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular weight of “[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid” is 221.06 g/mol . The InChI Code of this compound is 1S/C11H16BNO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2 .Chemical Reactions Analysis

Boronic acids, including this compound, are known for their versatility in organic reactions and molecular recognition. They play a role in boronic acid catalysis, a growing research area, contributing to reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a refrigerated environment .Applications De Recherche Scientifique

Suzuki Cross-Coupling Reactions

[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid and its derivatives are pivotal in Suzuki cross-coupling reactions. They are synthesized through ortho-metalation reactions and are reactive with heteroaryl halides, enabling the creation of highly functionalized heteroarylpyridine derivatives. Such reactions are fundamental in organic chemistry, contributing to the synthesis of complex molecules (Smith et al., 2008).

Boronic Acid-Catalyzed Reactions

Boronic acids, including this compound, are known for their versatility in organic reactions and molecular recognition. They play a role in boronic acid catalysis, a growing research area, contributing to reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).

Synthesis of Novel Pyridines

The synthesis of novel pyridine derivatives, including halopyridinylboronic acids and esters, is another significant application. These compounds are synthesized using regioselective halogen–metal exchange and are key intermediates for creating new libraries of pyridine compounds (Bouillon et al., 2002).

Fundamental Reaction Analysis

Boronic acids are also important for studying fundamental reactions in chemistry. Studies on the acidity and reactivity of pyridinium boronic acids, including this compound, contribute to our understanding of their chemical behavior and potential applications in chemosensor technologies (Iwatsuki et al., 2012).

Metal-Ligand Cooperation

The interaction of boronic acids with organometallic systems is another area of interest. Studies involving the reactions of boranes with ruthenium pincer complexes provide insights into new pathways for chemical catalysis (Anaby et al., 2014).

Photo-Inactivation in Cancer Cells

Complexes involving boronic acids, such as BODIPY-Ru(ii) arene dyads, have been studied for their potential in photo-inactivation against cancer cells. Such compounds demonstrate the versatility of boronic acids in medical and biological applications (Wang et al., 2015).

Mécanisme D'action

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body, particularly those that have diol-containing structures .

Mode of Action

This interaction often results in the modulation of the target’s function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

The interaction of boronic acids with their targets can lead to a variety of cellular responses, depending on the specific target and the context of the interaction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [2-(Cyclohexyloxy)pyridin-3-yl]boronic acid. For instance, the reactivity of boronic acids is known to be influenced by pH, with increased reactivity observed under slightly acidic conditions .

Propriétés

IUPAC Name |

(2-cyclohexyloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWJXCJSSIAQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253813 | |

| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1621416-47-4 | |

| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1621416-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)

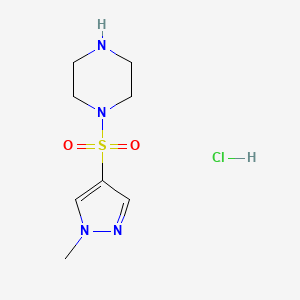

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)

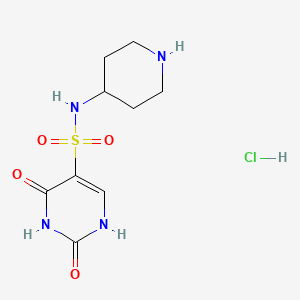

![5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473419.png)

methanone hydrobromide](/img/structure/B1473421.png)

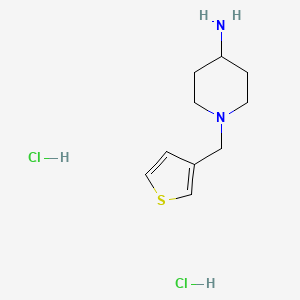

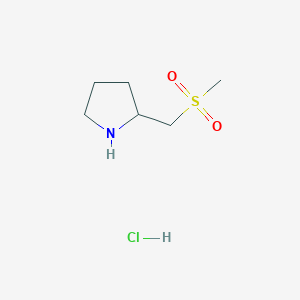

![2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride](/img/structure/B1473422.png)

![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)